![molecular formula C6H7NS B1361107 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 5661-10-9](/img/structure/B1361107.png)
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
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Overview
Description
“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2
. The Canonical SMILES representation is C1CC2=C(C1)SC=N2
. These codes provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole. However, the available data from these searches does not provide a comprehensive list of six to eight unique applications with detailed descriptions for each.
Liquid Crystal Synthesis
The compound has been utilized in the synthesis of new types of liquid crystals, which are important materials in display technologies .
Biological Evaluation
Derivatives of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole have been synthesized and evaluated for various biological activities, including antitumor and cytotoxic effects .
Eco-Friendly Synthesis Methods
The compound has been used in eco-friendly synthesis methods such as microwave irradiation techniques to produce thiazole derivatives .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics, enabling them to make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with thiazole derivatives, it can be inferred that the compound may influence multiple biochemical pathways .
Result of Action
Based on the known activities of thiazole derivatives, the compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell growth, inflammation, oxidative stress, viral replication, and enzymatic activity .
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKBDNIBZPFCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342300 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5661-10-9 |
Source
|
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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